1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine
Description
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine is a chiral primary amine featuring a phenyl ring substituted with a methanesulfonyl (–SO₂CH₃) group at the para position and a methyl (–CH₃) group at the ortho position. The ethanamine moiety (–CH₂NH₂) is directly attached to the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-7-6-9(14(3,12)13)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 |
InChI Key |
DCJDPLOTQXRHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylacetophenone.
Sulfonylation: The 4-methylacetophenone undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methanesulfonyl-2-methylacetophenone.
Reduction: The ketone group in 4-methanesulfonyl-2-methylacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The final step involves the conversion of the alcohol to the amine using reagents such as thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the amine to other functional groups.
Major Products
The major products formed from these reactions include nitroso derivatives, sulfides, and various substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can lead to the formation of stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares key structural analogs, focusing on substituent positions and functional groups:
*Calculated based on C₁₀H₁₅NO₂S.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The methanesulfonyl group (–SO₂CH₃) in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like –OCH₃ or –CH₃. This enhances electrophilic substitution resistance but improves hydrogen-bonding interactions in drug-receptor binding .
- In contrast, 1-(4-methoxyphenyl) analogs (e.g., 42, 43) exhibit increased electron density, favoring π-π stacking but reducing metabolic stability .
This contrasts with para-substituted analogs like F-MBA, where halogen substituents enable halogen bonding without significant steric interference .
Biological Activity
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine, also known by its CAS number 2171190-12-6, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₀H₁₅NO₂S
- Molecular Weight : 215.30 g/mol
- Structure : The compound features a methanesulfonyl group attached to a methyl-substituted phenyl ring, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its potential anticancer and antimicrobial properties.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. It has been shown to induce mitotic arrest in cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The following table summarizes key findings related to its antitumor effects:
| Compound | % G2/M Arrest (MCF-7) | % G2/M Arrest (PANC-1) | EC50 (MCF-7) | EC50 (PANC-1) |
|---|---|---|---|---|
| This compound | 200+ | 150+ | <2 μM | <2 μM |
| Noscapine | 36 ± 14 | 35.9 ± 0.10 | 11.9 ± 1.0 μM | - |
These results demonstrate that the compound can act as an effective mitotic inhibitor, disrupting microtubule assembly during cell division and leading to cell cycle arrest at the G2/M phase.
The mechanism through which this compound exerts its biological effects involves the disruption of microtubule dynamics, which is crucial for proper cell division. By interfering with microtubule assembly, the compound prevents cancer cells from proliferating effectively.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications in the methanesulfonyl group and the overall structure significantly influence biological activity. For example:
- Substituents on the aromatic ring can enhance potency.
- Variations in alkyl chain length may affect selectivity against different cancer cell lines.
These insights are critical for designing more potent analogues with improved therapeutic profiles.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes antimicrobial activity findings:
| Compound | Activity Against Bacteria |
|---|---|
| This compound | Effective against Staphylococcus aureus and Escherichia coli |
This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies and Clinical Implications
Recent investigations have evaluated the efficacy of this compound in preclinical models. Notably:
- A study demonstrated significant tumor regression in vivo when treated with this compound in a breast cancer model.
These findings support further clinical development and highlight the compound's potential as a candidate for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
